5-Acetyl-2-bromobenzonitrile
CAS No.: 1263285-73-9
Cat. No.: VC0169856
Molecular Formula: C9H6BrNO
Molecular Weight: 224.057
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1263285-73-9 |
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Molecular Formula | C9H6BrNO |
Molecular Weight | 224.057 |
IUPAC Name | 5-acetyl-2-bromobenzonitrile |
Standard InChI | InChI=1S/C9H6BrNO/c1-6(12)7-2-3-9(10)8(4-7)5-11/h2-4H,1H3 |
Standard InChI Key | JXUIGUNENZXIEQ-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC(=C(C=C1)Br)C#N |
Introduction
Chemical and Physical Properties
5-Acetyl-2-bromobenzonitrile is characterized by the molecular formula C9H6BrNO and a molecular weight of 224.05 g/mol. The compound contains three functional groups: an acetyl group, a bromo substituent, and a cyano group, strategically positioned on a benzene ring. Table 1 summarizes the key physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties of 5-Acetyl-2-bromobenzonitrile
The IUPAC name for this compound is 5-acetyl-2-bromobenzonitrile, and its structure features a benzene ring with a bromo group and a cyano group in ortho position to each other, while the acetyl group is positioned at the meta position relative to both functional groups . The strategic positioning of these three functional groups provides multiple sites for chemical reactions, making it valuable for synthetic applications.
Applications and Uses
5-Acetyl-2-bromobenzonitrile has several important applications primarily focused on research and industrial chemical synthesis.
Research Applications
The primary application of 5-Acetyl-2-bromobenzonitrile is in industrial and scientific research . Its importance stems from the diverse functionality it offers as a building block for more complex molecules:
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Pharmaceutical Intermediates: The compound's functional groups make it valuable for synthesizing pharmaceutical candidates, particularly those requiring multifunctional aromatic cores.
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Organic Building Block: It serves as an important synthetic intermediate for creating more complex organic compounds . The presence of three different functional groups (bromo, cyano, and acetyl) provides versatile reaction sites.
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Protein Degrader Building Blocks: Commercial suppliers classify this compound as part of the "Protein Degrader Building Blocks" product family , suggesting applications in targeted protein degradation research, an emerging field in drug discovery.
Synthetic Applications
While specific literature on the synthetic utility of 5-Acetyl-2-bromobenzonitrile itself is limited in the search results, related compounds with similar structural elements demonstrate interesting synthetic applications:
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Related bromobenzonitrile compounds have been used in palladium-catalyzed regioselective direct arylation reactions .
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Similar bromo-substituted compounds serve as starting materials for cross-coupling reactions to create complex heterocyclic structures .
The presence of the bromo substituent enables various metal-catalyzed coupling reactions (Suzuki, Stille, etc.), while the cyano and acetyl groups offer additional functionalization possibilities. This versatility makes 5-Acetyl-2-bromobenzonitrile a useful synthon in organic synthesis.
Supplier | Purity | Available Sizes | Reference |
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Moldb | 97% | 100mg, 250mg, 1g, 5g | |
CP Lab Safety (Aladdin Scientific) | ≥97% | 250mg | |
ChemScene LLC | 97% | Various | |
Other suppliers | Varies | Various |
The pricing varies significantly based on quantity, with bulk pricing available for larger orders. For research purposes, the compound is typically supplied at ≥97% purity and stored at room temperature .
Spectroscopic and Analytical Characterization
Comprehensive characterization of 5-Acetyl-2-bromobenzonitrile is essential for confirming its identity and purity in research applications. While the search results don't provide specific spectral data for this compound, commercial suppliers typically offer various analytical documentation including NMR, HPLC, LC-MS, and other spectroscopic data .
The expected spectroscopic characteristics would include:
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¹H NMR: Signals for the three aromatic protons with characteristic coupling patterns, and a singlet for the acetyl methyl group (approximately 2.5-2.7 ppm).
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¹³C NMR: Signals for nine carbon atoms, including the carbonyl carbon (approximately 195-200 ppm), the nitrile carbon (approximately 115-120 ppm), and the aromatic carbons.
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IR Spectroscopy: Characteristic absorption bands for the C≡N stretch (approximately 2200-2240 cm⁻¹), C=O stretch (approximately 1680-1700 cm⁻¹), and C-Br stretch (approximately 550-650 cm⁻¹).
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Mass Spectrometry: Molecular ion peak at m/z 224/226 with the characteristic isotope pattern for bromine-containing compounds.
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